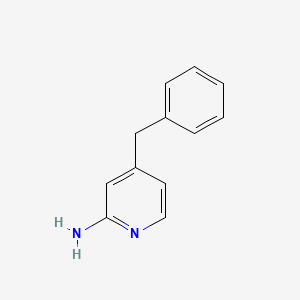4-Benzylpyridin-2-amine
CAS No.: 91391-85-4
Cat. No.: VC13435978
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 91391-85-4 |
|---|---|
| Molecular Formula | C12H12N2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | 4-benzylpyridin-2-amine |
| Standard InChI | InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
| Standard InChI Key | USWDEKDRZVWZQY-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |
| Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
4-Benzylpyridin-2-amine consists of a pyridine core substituted with a benzyl group (-CHCH) at the 4-position and an amine (-NH) at the 2-position (Fig. 1). This arrangement confers unique electronic properties, as the electron-donating amine and electron-withdrawing pyridine ring create a polarized system conducive to nucleophilic and electrophilic interactions .
Table 1: Physicochemical Properties of 4-Benzylpyridin-2-amine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 184.24 g/mol | |
| CAS Number (Free Base) | 13556-71-3 | |
| CAS Number (Hydrochloride) | 2408965-31-9 | |
| Boiling Point | 330.8°C (Free Base) | |
| Density | 1.131 g/cm (Free Base) |
Synthetic Methodologies
Direct Amination of 4-Benzylpyridine
A common route involves reacting 4-benzylpyridine with ammonia under high-pressure conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt (Fig. 2a). This method achieves moderate yields (50–60%) but requires careful control of reaction parameters to avoid over-amination.
Palladium-Catalyzed Cross-Coupling
Advanced strategies employ Suzuki–Miyaura and Buchwald–Hartwig couplings. For example, a 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective Suzuki coupling with aryl boronic acids, followed by amination at the 4-position (Fig. 2b) . This approach, while efficient for complex derivatives, necessitates protective groups (e.g., SEM) to prevent side reactions .
Key Challenges:
-
Deprotection Issues: SEM group removal often generates formaldehyde, leading to tricyclic byproducts .
-
Chemoselectivity: Competing reactions at the 2- and 4-positions require precise catalyst selection (e.g., Pd(OAc)/RuPhos) .
Pharmacological Applications
GPR52 G Protein-Biased Agonists
3-((4-Benzylpyridin-2-yl)amino)benzamides, derived from 4-benzylpyridin-2-amine, exhibit nanomolar potency at GPR52 receptors (EC = 7.3 nM) . These compounds show >1,000-fold selectivity over 168 off-target receptors and demonstrate efficacy in reducing hyperlocomotion in murine models of schizophrenia .
Mechanism of Action:
-
G Protein Bias: The compounds preferentially activate G signaling over β-arrestin recruitment, minimizing adverse effects .
-
Blood-Brain Barrier Penetration: Optimized logP values (2.8–3.5) ensure central nervous system bioavailability .
Future Directions
Drug Development
-
Optimization of GPR52 Agonists: Structure-activity relationship (SAR) studies to enhance selectivity and reduce cytotoxicity .
-
Multitarget Ligands: Hybrid molecules combining acetylcholinesterase inhibition and anti-inflammatory activity for neurodegenerative diseases .
Synthetic Innovations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume